Dimethoxytolyl Propylresorcinol

描述

Dimethoxytolyl propylresorcinol is a natural compound extracted from the plant Dianella ensifolia. It is known for its strong antioxidant properties and ability to inhibit tyrosinase activity, making it a popular ingredient in whitening cosmetics . Additionally, it has shown potential in cancer treatment, particularly in inducing apoptosis and mitophagy in human leukemia cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of dimethoxytolyl propylresorcinol involves the reaction of resorcinol with 2,4-dimethoxy-3-methylbenzyl chloride under basic conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for use in cosmetic and pharmaceutical applications .

化学反应分析

Types of Reactions

Dimethoxytolyl propylresorcinol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.

Reduction: Reduction reactions can convert the quinones back to the original phenolic compound.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and bromine for halogenation.

Major Products

The major products formed from these reactions include various quinones, nitro compounds, and halogenated derivatives, which have distinct chemical and biological properties .

科学研究应用

Cosmetic Industry

- Antioxidant Properties : UP302 serves as a potent antioxidant in cosmetic formulations, protecting the skin from oxidative stress caused by free radicals. This property helps mitigate premature aging and skin damage .

- Skin Conditioning : It improves skin texture and hydration, promoting a smoother and more youthful appearance. By enhancing the skin's moisture retention capabilities, it contributes to overall skin health .

- Tyrosinase Inhibition : UP302 exhibits strong inhibition of tyrosinase, an enzyme involved in melanin production. This makes it valuable in skin-whitening products and treatments for hyperpigmentation .

Pharmaceutical Research

- Anti-cancer Activity : Recent studies have highlighted the compound's potential as an anti-cancer agent. Research indicates that UP302 can inhibit the growth of leukemia cells both in vitro and in vivo, demonstrating pro-apoptotic effects on specific cancer cell lines (MV411 and K562) through mechanisms involving apoptosis and autophagy .

- Mechanisms of Action :

Cosmetic Efficacy Study

A study using a reconstructed skin model (MelanoDerm™) demonstrated that topical application of 0.1% UP302 resulted in significant skin lightening and decreased melanin production, confirming its effectiveness as a cosmetic ingredient aimed at reducing pigmentation disorders .

Anti-Leukemia Research

In a preclinical study involving MV411 tumor grafts in mice, UP302 treatment significantly reduced tumor volume without notable toxicity. Blood biochemical indicators remained within normal ranges post-treatment, suggesting the compound's safety profile alongside its therapeutic efficacy .

作用机制

The mechanism of action of dimethoxytolyl propylresorcinol involves its ability to inhibit tyrosinase activity, thereby reducing melanin production and promoting skin whitening . In cancer cells, it induces apoptosis and mitophagy through the PI3K/AKT pathway, leading to cell death and inhibition of tumor growth .

相似化合物的比较

Similar Compounds

Hydroquinone: A well-known skin-whitening agent with similar tyrosinase inhibitory properties.

Arbutin: A natural compound that also inhibits tyrosinase and is used in skin-whitening products.

Kojic Acid: Another tyrosinase inhibitor used in cosmetics for its skin-lightening effects.

Uniqueness

Dimethoxytolyl propylresorcinol stands out due to its dual functionality as both a cosmetic ingredient and a potential anticancer agent. Its strong antioxidant properties and ability to induce apoptosis and mitophagy in cancer cells make it a unique and valuable compound in both the cosmetic and pharmaceutical industries .

生物活性

Dimethoxytolyl propylresorcinol, also known as UP302, is a naturally derived compound extracted from Dianella ensifolia. It has garnered attention for its diverse biological activities, particularly in the fields of dermatology and oncology. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications.

This compound exhibits several mechanisms that contribute to its biological activity:

- Antioxidant Properties : UP302 has demonstrated strong antioxidant effects, inhibiting free radicals and lipid oxidation caused by ultraviolet (UV) exposure. This property is crucial for skin protection and anti-aging formulations .

- Tyrosinase Inhibition : The compound inhibits tyrosinase, an enzyme responsible for melanin production in the skin. This makes it effective in treating hyperpigmentation and uneven skin tone, often utilized in cosmetic formulations .

- Pro-apoptotic Effects : UP302 has shown significant pro-apoptotic activity in various leukemia cell lines, particularly MV411 and K562. It induces apoptosis through the mitochondrial pathway, evidenced by increased levels of active Caspase 3 and other apoptotic markers .

- Mitophagy Induction : The compound promotes mitophagy in leukemia cells, a process that removes damaged mitochondria to maintain cellular health. This was confirmed through transmission electron microscopy and western blot analysis .

Biological Activity in Cancer Research

Recent studies have highlighted the potential of this compound as an anti-cancer agent:

- In Vitro Studies : Research indicates that UP302 inhibits the growth of leukemia cells both in vitro and in vivo. Flow cytometry analyses confirmed its ability to induce apoptosis and alter mitochondrial membrane potential (MMP) in treated cells .

- Cell Cycle Arrest : UP302 causes cell cycle arrest in leukemia cells, further contributing to its anti-cancer properties. The compound's effects on ROS levels were also investigated, showing that it can increase oxidative stress within tumor cells, leading to cell death .

- Combination Therapies : The use of autophagy inhibitors such as chloroquine alongside UP302 has been suggested to enhance its pro-apoptotic effects, indicating a potential strategy for combination therapies in leukemia treatment .

Comparative Biological Activity

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

A notable study published in January 2024 explored the anti-leukemia properties of this compound. The findings revealed:

- Cell Lines Used : MV411 and K562 leukemia cell lines were utilized to assess the compound's effects.

- Experimental Design : Cells were treated with varying concentrations of UP302 (40-120 μM) over 24 to 48 hours. Apoptosis was assessed using flow cytometry and western blotting techniques.

- Key Results :

- Significant induction of apoptosis was observed.

- Increased levels of reactive oxygen species (ROS) were noted post-treatment.

- Mitochondrial damage was evident, correlating with decreased MMP.

These results underscore the potential of this compound as a promising candidate for therapeutic interventions in leukemia .

属性

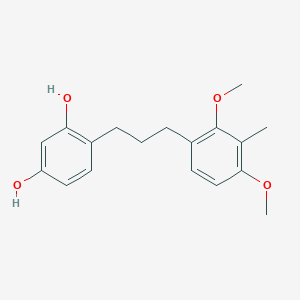

IUPAC Name |

4-[3-(2,4-dimethoxy-3-methylphenyl)propyl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-12-17(21-2)10-8-14(18(12)22-3)6-4-5-13-7-9-15(19)11-16(13)20/h7-11,19-20H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCCFHXBGWEJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)CCCC2=C(C=C(C=C2)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021215 | |

| Record name | 4-(3-(2,4-Dimethoxy-3-methylphenyl)propyl)-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869743-37-3 | |

| Record name | Dimethoxytolyl propylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869743373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-(2,4-Dimethoxy-3-methylphenyl)propyl)-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHOXYTOLYL PROPYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OD5GIH1UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。